(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many biologically active compounds and have diverse activities . The compound also contains a nitrophenyl group, which is a benzene ring with a nitro group (-NO2) attached, and a cyano group (-CN), which is often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the nitrophenyl group, and the cyano group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The nitro group could be reduced to an amino group, the cyano group could be hydrolyzed to a carboxylic acid, and the pyrrole ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitro and cyano groups would likely make the compound relatively polar. The aromatic pyrrole and phenyl rings could contribute to the compound’s stability and possibly its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
The synthesis of heterocycles incorporating the antipyrine moiety, similar to the structure of the compound , has been explored, revealing their potential antimicrobial applications. These studies involved the synthesis of various heterocyclic compounds demonstrating significant antimicrobial properties, which suggests the potential for developing new antimicrobial agents from such compounds (Bondock, Rabie, Etman, & Fadda, 2008).
Polyfunctional Heterocyclic Systems
Research into the synthesis and transformations of related compounds has led to the development of versatile reagents for preparing polyfunctional heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, showcasing the compound's utility in synthesizing a wide range of heterocyclic compounds with potential applications in various fields of chemistry and material science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Optically Active Materials
The compound has also been used in the synthesis of optically active materials, such as polyamides (PAs) incorporating specific functional groups. These materials have been characterized by their solubility in polar organic solvents and thermal stability, indicating their potential for use in advanced material applications (Faghihi, Absalar, & Hajibeygi, 2010).
Synthesis of Aromatic Polyamides and Polyimides
Further studies have focused on the synthesis of aromatic polyamides and polyimides based on derivatives of the compound, highlighting the utility of these materials in creating high-performance polymers. These polymers exhibit excellent thermal stability and solubility in various solvents, making them suitable for a range of technological applications (Yang & Lin, 1994).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-7-13(8-14(10-18)17(22)19-3)12(2)20(11)15-5-4-6-16(9-15)21(23)24/h4-9H,1-3H3,(H,19,22)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIVCOHWMSICR-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C(C#N)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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